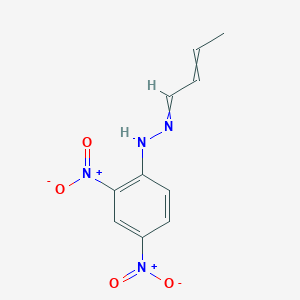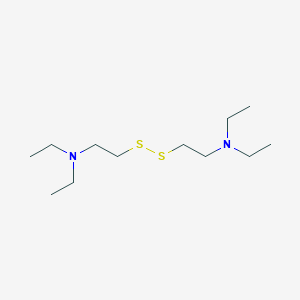
Tetraethylcystamine
Vue d'ensemble
Description
The provided papers do not specifically mention "Tetraethylcystamine," but they do discuss various chemical compounds and their properties. For instance, paper reviews the nonantibiotic properties of tetracyclines, which are broad-spectrum antibiotics that have been found to have multiple biological actions affecting inflammation, proteolysis, angiogenesis, apoptosis, and other processes. This paper does not directly relate to Tetraethylcystamine but provides insight into the multifunctional nature of certain chemical compounds.
Synthesis Analysis
In the context of synthesis, paper describes the synthesis of a cyclic tetramer derived from 1.3-trimethylene thymine, which is not Tetraethylcystamine but does offer an example of synthesizing a complex organic molecule. Paper discusses the synthesis of 3-nitroisoxazoles through the reaction of tetranitromethane with electrophilic alkenes in the presence of triethylamine. This paper provides an example of how a nitrogen-containing compound can be synthesized using electrophilic alkenes, which could be relevant to the synthesis of nitrogen-containing compounds like Tetraethylcystamine.
Molecular Structure Analysis
Regarding molecular structure, paper explores the synthesis of low-spin tetracyanoferrate(II) and -(III) complexes with meso-type 1,2-diamines and discusses the steric effects on chelate-ring conformation. This paper provides an example of how molecular structure can be analyzed using NMR spectroscopy, which could be applicable to the structural analysis of Tetraethylcystamine.
Chemical Reactions Analysis
Paper details the synthesis of a novel macrocyclic tetramine and its behavior as a proton sponge, which is an example of a chemical reaction involving nitrogen compounds. Although this does not directly relate to Tetraethylcystamine, it does show how nitrogen compounds can participate in unique chemical reactions.
Physical and Chemical Properties Analysis
None of the provided papers directly discuss the physical and chemical properties of Tetraethylcystamine. However, the papers do provide examples of how various compounds are characterized and studied, which could be extrapolated to the analysis of Tetraethylcystamine. For example, paper discusses the photochemical properties of a synthesized compound, and paper describes the basicity of a macrocyclic tetramine.
Applications De Recherche Scientifique
Historical Development and Broad-Spectrum Antibacterial Activity : Tetracyclines were first reported in 1948 and have since evolved from natural products to semi-synthetic and third-generation compounds with increased potency against resistant bacteria and improved properties (Nelson & Levy, 2011).
Impact on Mitochondrial Function and Research Applications : Tetracyclines, like doxycycline, have been shown to impair mitochondrial function. This is particularly significant in research using Tet-ON/Tet-OFF systems for gene expression, as tetracyclines can affect mitochondrial translation and physiology, impacting experimental outcomes (Chatzispyrou et al., 2015).
Environmental Impact and Degradation : Studies on the environmental fate of tetracyclines, such as their sorption behavior on marine sediments, highlight the importance of understanding their environmental impact, especially in water-sediment systems (Xu & Li, 2010).
Nonantibiotic Properties and Clinical Implications : Beyond their antibacterial role, tetracyclines have biological actions affecting inflammation, proteolysis, angiogenesis, apoptosis, and more. These properties have therapeutic implications in various diseases, including dermatological conditions, cancer, and autoimmune disorders (Sapadin & Fleischmajer, 2006).
Advanced Treatment Methods for Tetracycline Degradation : Research on advanced oxidation processes, like photo-electro-Fenton systems, shows promising results for the effective removal of tetracycline from wastewater, highlighting the need for innovative approaches to manage antibiotic pollution (Liu et al., 2013).
Propriétés
IUPAC Name |
2-[2-(diethylamino)ethyldisulfanyl]-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2S2/c1-5-13(6-2)9-11-15-16-12-10-14(7-3)8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAQQAGUKWXGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSSCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207632 | |
| Record name | Tetraethylcystamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethylcystamine | |
CAS RN |
589-32-2 | |
| Record name | 2,2′-Dithiobis[N,N-diethylethanamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethylcystamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethylcystamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraethylcystamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAETHYLCYSTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788295C1M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



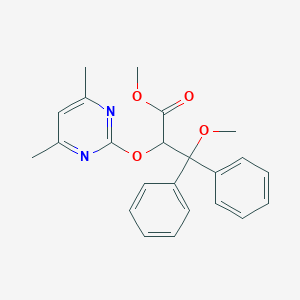
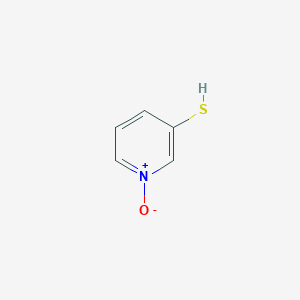
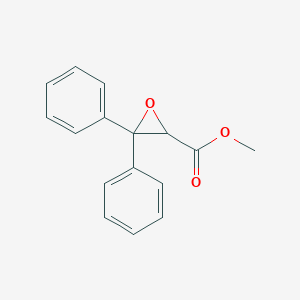
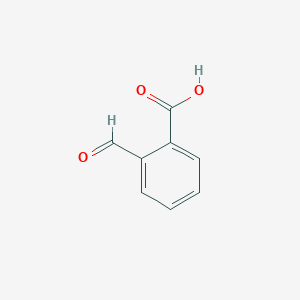
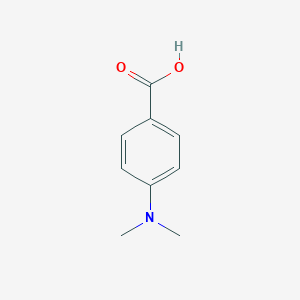
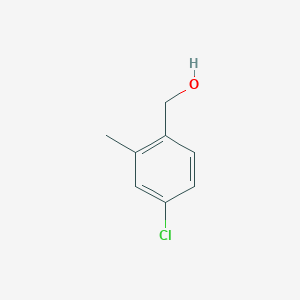
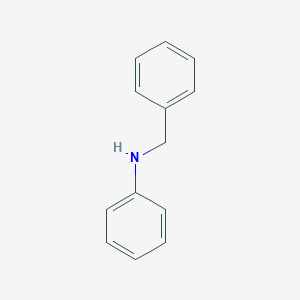
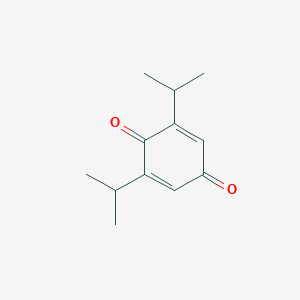
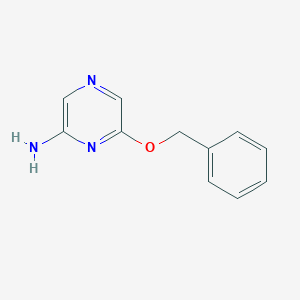
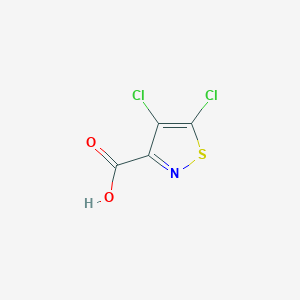
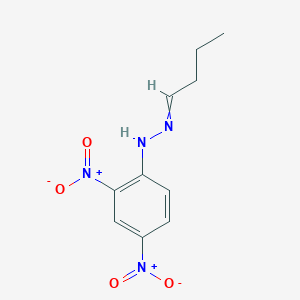
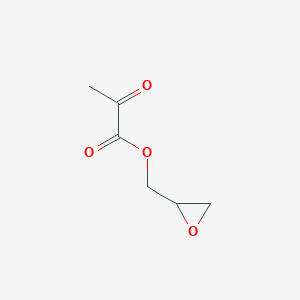
![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)
